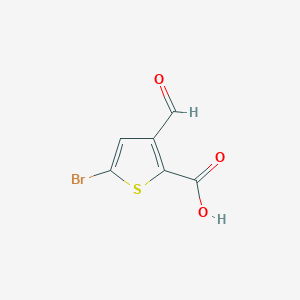

5-Bromo-3-formyl-2-thiophenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 5-bromo-3-formyl-2-thiophènecarboxylique est un composé hétérocyclique contenant des groupes fonctionnels brome, formyle et acide carboxylique liés à un cycle thiophène

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 5-bromo-3-formyl-2-thiophènecarboxylique implique généralement la bromation de l’acide 3-formyl-2-thiophènecarboxylique. Une méthode courante consiste à utiliser du brome dans de l’acide acétique comme solvant à des températures contrôlées . La réaction se poursuit par la substitution d’un atome d’hydrogène sur le cycle thiophène par un atome de brome.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées. L’approche générale implique des réactions de bromation à grande échelle avec des mesures de sécurité appropriées pour manipuler le brome et d’autres intermédiaires réactifs.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 5-bromo-3-formyl-2-thiophènecarboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe formyle peut être oxydé en acide carboxylique.

Réduction : Le groupe formyle peut être réduit en alcool.

Substitution : L’atome de brome peut être substitué par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent remplacer l’atome de brome dans des conditions appropriées.

Principaux produits

Oxydation : Acide 5-bromo-2-thiophènecarboxylique.

Réduction : Acide 5-bromo-3-hydroxyméthyl-2-thiophènecarboxylique.

Substitution : Divers dérivés thiophéniques substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

L’acide 5-bromo-3-formyl-2-thiophènecarboxylique est utilisé dans plusieurs domaines de la recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Il est utilisé dans l’étude de l’inhibition enzymatique et des interactions protéine-ligand.

Industrie : Utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques spécialisés.

Mécanisme D'action

Le mécanisme d’action de l’acide 5-bromo-3-formyl-2-thiophènecarboxylique implique son interaction avec diverses cibles moléculaires. L’atome de brome et le groupe formyle peuvent participer à des réactions électrophile et nucléophile, respectivement. Ces interactions peuvent moduler l’activité des enzymes et d’autres protéines, ce qui en fait un outil précieux dans la recherche biochimique .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 5-bromo-2-thiophènecarboxylique : Dépourvu du groupe formyle, il est moins réactif dans certaines réactions chimiques.

Acide 3-formyl-2-thiophènecarboxylique : Dépourvu de l’atome de brome, il affecte ses propriétés électrophile.

Acide 5-bromo-3-hydroxyméthyl-2-thiophènecarboxylique : Une forme réduite du composé avec une réactivité différente.

Unicité

L’acide 5-bromo-3-formyl-2-thiophènecarboxylique est unique en raison de la présence à la fois du brome et du groupe formyle, qui offrent une plateforme polyvalente pour diverses transformations chimiques et applications dans la recherche scientifique .

Activité Biologique

5-Bromo-3-formyl-2-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and its role as a synthetic precursor in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrO3S. Its structure features a thiophene ring, which is a five-membered aromatic ring containing sulfur, along with a bromine atom and a formyl group that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom can participate in electrophilic reactions, while the formyl group can engage in nucleophilic interactions. These characteristics allow the compound to modulate the activity of enzymes and proteins, making it a valuable tool in biochemical research.

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of D-amino acid oxidase (DAO) . A study showed that analogs of this compound exhibited substantial improvements in inhibitory activity compared to parent compounds. Notably, the introduction of the formyl group at the 5-position significantly altered the compound's potency, indicating that structural modifications can enhance enzyme inhibition .

Anticancer Properties

The compound has been evaluated for its anticancer properties against various human tumor cell lines. In vitro studies have shown that derivatives of thiophene carboxylic acids, including this compound, exhibit selective cytotoxicity toward cancer cells expressing folate receptors (FR) and reduced folate carriers (RFC). For instance, compounds with similar structures demonstrated IC50 values ranging from 0.55 nM to 3.2 nM against KB cells, establishing their potential as effective anticancer agents .

Case Studies

Several studies highlight the biological efficacy of this compound:

- D-Amino Acid Oxidase Inhibition : A series of thiophene derivatives were synthesized and tested for DAO inhibition. The brominated analogs showed improved potency compared to non-brominated counterparts, suggesting that halogenation plays a critical role in enhancing biological activity .

- Antitumor Activity : In SCID mice models bearing IGROV1 tumors, compounds related to this compound exhibited significant antitumor activity. The mechanism involved selective transport via FRs and PCFT, leading to effective inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis .

Data Tables

| Compound | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|

| This compound | Inhibitor of D-amino acid oxidase | Not specified | DAO |

| Thiophene analog 1 | Antitumor activity against KB cells | 0.55 | FRα |

| Thiophene analog 2 | Antitumor activity against IGROV1 cells | 0.97 | FRα |

Propriétés

Formule moléculaire |

C6H3BrO3S |

|---|---|

Poids moléculaire |

235.06 g/mol |

Nom IUPAC |

5-bromo-3-formylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C6H3BrO3S/c7-4-1-3(2-8)5(11-4)6(9)10/h1-2H,(H,9,10) |

Clé InChI |

ZQWZMQWWBLCRRQ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(SC(=C1C=O)C(=O)O)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.